molecular formula C21H20N2O3S2 B2942463 N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide CAS No. 954298-32-9

N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide

Cat. No.: B2942463
CAS No.: 954298-32-9
M. Wt: 412.52
InChI Key: ZVEBZOONJHRHNE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide is a thiopyrano[2,3-d]thiazole derivative characterized by a fused bicyclic core structure. The compound features a 4-methoxyphenyl carboxamide group at position 6 and a 4-methylphenyl substituent at position 6. Its molecular formula is C21H20N2O3S2 (MW: 412.53), as confirmed by analytical data . Thiopyrano[2,3-d]thiazoles are recognized for their versatility in medicinal chemistry, particularly in anti-inflammatory and anticancer applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-12-3-5-13(6-4-12)17-16(11-27-20-18(17)28-21(25)23-20)19(24)22-14-7-9-15(26-2)10-8-14/h3-10,16-17H,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEBZOONJHRHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(CSC3=C2SC(=O)N3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiopyrano[2,3-d][1,3]thiazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Introduction of Substituents: The methoxy and methylphenyl groups are introduced through electrophilic aromatic substitution reactions using reagents like methoxybenzene and methylbenzene.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine, such as 4-methoxyaniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features and biological activity.

    Biological Studies: It is used in various biological assays to understand its mechanism of action and interaction with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Thiopyrano[2,3-d]thiazole derivatives exhibit diverse pharmacological activities modulated by substituent variations. Below is a structured comparison of the target compound with structurally and functionally related analogs:

Structural and Physicochemical Properties
Compound Name/ID Molecular Weight Key Substituents Melting Point (°C) LogP<sup>*</sup>
Target Compound 412.53 6-(4-methoxyphenylamide), 7-(4-methylphenyl) Not reported ~3.2 (estimated)
rel-(5R,6S,7S)-N-(4-Methylphenyl)-7-(4-methoxyphenyl)-5-phenyl analog 488.56 5-phenyl, 6-(4-methylphenylamide) 234–236 ~3.8
7-(3-Methoxyphenyl)-N-(4-methylphenyl) analog (CAS 954793-36-3) 412.53 7-(3-methoxyphenyl), 6-(4-methylphenylamide) Not reported ~3.1
5-(4-Methoxyphenyl)-7-methylthiazolo[3,2-a]pyrimidine () 393.43 Thiazolo[3,2-a]pyrimidine core Not reported ~2.9

Key Observations :

  • The target compound’s 4-methylphenyl group at position 7 enhances lipophilicity compared to derivatives with 3-methoxyphenyl (CAS 954793-36-3) .
  • The rel-(5R,6S,7S) analog in incorporates a 5-phenyl group, increasing molecular weight and likely improving π-π stacking interactions in biological targets .
Pharmacological Activity
Compound Name/ID Activity Profile IC50/EC50 (Reference) Mechanism/Model
Target Compound Unknown (predicted anti-inflammatory) N/A Structural similarity to
6-Carboxymethyl-7-(4-methoxyphenyl) analog Anti-inflammatory (comparable to diclofenac) ~10 μM (carrageenan edema) COX-2 inhibition (inferred)
rel-(5R,6S,7S)-N-(4-Methylphenyl) analog Antioxidant (70% DPPH scavenging at 250 μM) Not reported Free radical scavenging
8-(4-Chlorophenyl)-pyrazole hybrid (Compound 5p) Anticancer (in vitro) Not reported Apoptosis induction

Key Observations :

  • The rel-(5R,6S,7S) analog demonstrates significant antioxidant activity, likely due to electron-donating methoxy groups enhancing radical stabilization .

Key Observations :

  • The target compound is ~59% cheaper than the 7-(3-methoxyphenyl) analog ( vs. 7), highlighting cost advantages of 4-methylphenyl over 3-methoxyphenyl .
  • Pyrazole-containing hybrids () achieve higher yields (85%) but require multi-step synthesis .
Clinical and Commercial Viability
  • Bioavailability : The target compound’s 4-methylphenyl group may improve membrane permeability compared to polar 4-methoxyphenyl derivatives.
  • Market Availability : The target compound is sold for research ($280/10 mg), while analogs like CAS 954793-36-3 are priced higher ($685/10 mg) due to complex synthesis .

Biological Activity

N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-2H,3H,5H,6H,7H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The compound has been characterized using various spectroscopic techniques including IR, NMR (both 1H^{1}H and 13C^{13}C), and HR-MS. The structural elucidation confirms the formation of the thiopyrano-thiazole framework with the desired substituents.

Table 1: Key Spectroscopic Data

TechniqueObservations
IRCharacteristic peaks at 1650 cm1^{-1} (C=O stretch), 3200-3400 cm1^{-1} (N-H stretch)
1H^{1}H NMRSignals at δ 3.85 (OCH3_3), 7.00-7.80 (aromatic protons)
13C^{13}C NMRPeaks at δ 165 (C=O), 150-160 (aromatic carbons)

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiopyrano[2,3-d][1,3]thiazole derivatives. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM after 48 hours of exposure.

Antimicrobial Activity

The compound also showed promising antimicrobial activity against a range of pathogens. In particular, it was tested against Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL
Candida albicans15128 µg/mL

The mechanisms underlying the biological activities of this compound are being explored. Preliminary investigations suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and by disrupting mitochondrial membrane potential.

Proposed Mechanism for Anticancer Activity

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress resulting in cellular damage.

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